N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide
Description
Historical Context and Development in Chemical Literature
The synthesis of this compound was first reported in the early 2010s as part of efforts to expand the library of bioisosteric replacements for ester and amide functionalities. Its design leverages the oxadiazole ring’s capacity to mimic transition states in enzymatic reactions, while the cyclohexyl group enhances lipid solubility and pharmacokinetic properties. Key milestones include:
Table 1: Chronological Development of the Compound
The compound’s molecular formula (C₁₇H₂₁N₃O₂) and weight (299.37 g/mol) were confirmed through mass spectrometry and elemental analysis. Its InChI Key (SHUJINQJGCEUJM-UHFFFAOYSA-N) facilitates database interoperability, enabling rapid identification in chemical repositories.
Significance in Medicinal Chemistry Research
This compound has emerged as a versatile pharmacophore due to its dual functionality:
- Oxadiazole Ring : Serves as a hydrogen bond acceptor, enhancing interactions with biological targets like proteases and kinases.
- Cyclohexyl-Phenylacetamide Backbone : Provides steric bulk, reducing susceptibility to enzymatic degradation compared to linear analogs.
Table 2: Key Pharmacological Attributes
Recent work by Hendawy et al. (2022) identified derivatives of this compound with enhanced anti-inflammatory activity, achieving 75% TNF-α suppression at 10 µM. These findings underscore its adaptability in structure-activity relationship (SAR) studies.
Position Within the Broader Field of 1,2,4-Oxadiazole Research
The compound occupies a niche between classical oxadiazoles and cyclohexane-containing therapeutics. Comparative analysis reveals distinct advantages:
Table 3: Comparison with Related Oxadiazole Derivatives
Its cyclohexyl group differentiates it from planar analogs like thiazoles, enabling unique interactions with hydrophobic protein pockets. This structural novelty has inspired hybrid molecules, such as triazolo-pyrimidinones fused with oxadiazole-cyclohexyl motifs.
Research Challenges and Opportunities
Despite progress, several hurdles persist:
- Synthetic Complexity : The cyclohexyl-oxadiazole junction requires multistep sequences involving cyclocondensation and Suzuki-Miyaura coupling, yielding <40% overall efficiency.
- Solubility Limitations : LogP >3 restricts aqueous solubility, necessitating prodrug strategies or nanoformulations.
Emerging opportunities include:
- Targeted Drug Delivery : Conjugation with polyethylene glycol (PEG) chains to improve pharmacokinetics.
- AI-Driven SAR Exploration : Machine learning models predicting substitution patterns for AMPK activation.
Ongoing clinical trials of structurally analogous oxadiazoles (e.g., Phase II candidates for Parkinson’s disease) suggest a viable pathway for translational development. Collaborative efforts between computational chemists and synthetic biologists are critical to overcoming current limitations.
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-16(22-20-13)17(10-6-3-7-11-17)19-15(21)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCSZDOPJZZXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the introduction of the phenylacetamide group through an amide coupling reaction. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with various cellular pathways involved in tumor growth and proliferation. For instance, compounds containing the oxadiazole moiety have shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of oxadiazole can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2, making them potential candidates for treating inflammatory diseases .
3. Neurological Applications
The compound's ability to cross the blood-brain barrier suggests its potential use in treating neurological disorders. Preliminary studies indicate that it may exhibit neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .
Structural Biology Insights
1. Binding Studies
this compound has been used in binding studies to elucidate its interaction with various biological targets. For example, studies involving molecular docking simulations have demonstrated its affinity for specific receptors involved in pain and inflammation pathways .
2. Synthesis of Novel Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. By modifying the cyclohexyl or phenyl groups, researchers aim to improve selectivity and potency against targeted diseases .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or pharmacological profiles:
Table 1: Structural Comparison
Pharmacological and Physicochemical Implications
Heterocycle Impact :
- 1,2,4-Oxadiazole (Target, ): Electron-deficient, enhances metabolic stability and resistance to oxidation.
- 1,2,3-Triazole (): Polar, facilitates hydrogen bonding and metal coordination, common in antifungals and antivirals.
Substituent Effects: Phenylacetamide (Target): Balances lipophilicity (phenyl) and polarity (amide). Urea (): Enhances solubility and target engagement via H-bonding but reduces membrane permeability.
Biological Activity :
- Cephalosporin derivatives () leverage the oxadiazole for β-lactamase resistance, suggesting the target’s oxadiazole may confer similar stability.
- Triazole-based compounds () exhibit antimicrobial activity, but the target’s oxadiazole may shift the mechanism of action.
Table 2: Inferred Properties
Biological Activity
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a 3-methyl-1,2,4-oxadiazol-5-yl moiety attached to a cyclohexyl group and a phenylacetamide. Its molecular formula is , with a molecular weight of 343.4 g/mol . The oxadiazole ring is known for its diverse biological activities, particularly in anticancer applications.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bond Formation : The nitrogen and oxygen atoms in the oxadiazole ring facilitate hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The hydrophobic nature of the cyclohexyl and phenyl groups enhances affinity for lipid membranes or hydrophobic pockets in proteins .
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown the ability to inhibit various enzymes and growth factors involved in tumor progression, including:
- Telomerase
- Topoisomerase
- Histone Deacetylase (HDAC)
These enzymes play critical roles in apoptosis and cell proliferation pathways . The anticancer activity of related oxadiazole compounds has been demonstrated through various assays on cell lines such as A549 (lung cancer) and C6 (glioma) .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related oxadiazole derivatives on A549 human lung cancer cells, revealing IC50 values between 1.59 μM to 7.48 μM for several compounds. Notably, one compound exhibited an IC50 value of less than 0.14 μM, indicating potent activity .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could induce apoptosis through caspase activation and inhibit MMP-9 enzyme activity, which is crucial for cancer metastasis .
Comparative Analysis with Other Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4h (related oxadiazole) | <0.14 | Apoptosis induction |
| Compound 4f (related oxadiazole) | 1.59–7.48 | Enzyme inhibition |
Note: TBD = To Be Determined based on future research findings.
Q & A
Q. Key Considerations :
- Optimize reaction time and solvent polarity to enhance regioselectivity.
- Use TLC (hexane:ethyl acetate gradients) to monitor reaction progress .
How can spectroscopic methods (IR, NMR) confirm the structural integrity of this compound?
Basic Research Question
IR Spectroscopy :
- The C=O stretch of the acetamide group appears near 1670–1680 cm⁻¹.
- The oxadiazole ring shows characteristic C–N and C–O stretches at 1250–1300 cm⁻¹ .
Q. NMR Analysis :
- ¹H NMR : The cyclohexyl group protons resonate as multiplet signals between δ 1.2–2.2 ppm. The methyl group on the oxadiazole appears as a singlet near δ 2.4–2.6 ppm. Aromatic protons (phenylacetamide) appear as complex splitting patterns at δ 7.2–7.6 ppm .
- ¹³C NMR : The oxadiazole carbons are observed at δ 165–170 ppm (C=O) and δ 95–105 ppm (C–N), while the acetamide carbonyl resonates near δ 170 ppm .
Validation : Compare experimental data with computational predictions (e.g., HRMS for molecular ion confirmation) .
What factors influence the regioselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of 1,2,4-oxadiazole derivatives?
Advanced Research Question
Regioselectivity in 1,3-dipolar cycloadditions is governed by:
Electronic Effects : Electron-withdrawing groups on the dipolarophile (e.g., nitriles) favor specific transition states.
Steric Hindrance : Bulky substituents on the cyclohexyl group may direct cycloaddition to less hindered positions.
Catalysis : Copper catalysts (e.g., Cu(OAc)₂) stabilize dipolar intermediates, enhancing selectivity for the 1,2,4-oxadiazole isomer over 1,3,4-oxadiazole .
Q. Methodological Approach :
- Conduct DFT calculations to model transition states.
- Use substituent variation (e.g., nitro vs. methoxy groups) to empirically map electronic effects .
How do structural modifications to the phenylacetamide moiety affect the compound’s physicochemical properties?
Advanced Research Question
Substituents on the phenyl ring influence solubility, melting point, and bioavailability:
Q. Experimental Design :
- Synthesize derivatives with para-substituted phenyl groups (e.g., –Cl, –OCH₃).
- Characterize solubility (HPLC) and thermal stability (DSC) .
Table 1 : Substituent Effects on Physicochemical Properties
| Substituent | Melting Point (°C) | LogP (Calculated) |
|---|---|---|
| –H | 120 | 2.8 |
| –NO₂ | 138 | 1.5 |
| –OCH₃ | 98 | 2.2 |
What are common side reactions during the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Observed Side Reactions :
Over-Cyclization : Unintended formation of triazole byproducts during azide-alkyne cycloaddition .
Hydrolysis of Acetamide : Acidic or basic conditions may cleave the amide bond.
Q. Mitigation Strategies :
- Control pH during workup (neutral conditions preferred).
- Use anhydrous solvents (e.g., dried ethanol) for recrystallization to prevent hydrolysis .
- Optimize reaction time to avoid prolonged exposure to catalytic copper, which may promote side reactions .
What analytical techniques are recommended for resolving contradictions in spectral data interpretation?
Advanced Research Question
Scenario : Discrepancies between experimental and predicted NMR shifts.
Resolution Workflow :
2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations.
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Computational Validation : Compare experimental data with Gaussian/NMRshiftDB predictions .
Case Study : In a cyclohexyl-substituted analog, X-ray analysis resolved conflicting NOE signals by confirming the equatorial orientation of the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
